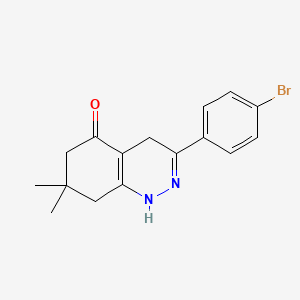
3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one is a heterocyclic compound that features a bromophenyl group and a tetrahydrocinnolinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with a suitable diketone in the presence of a base, followed by cyclization to form the tetrahydrocinnolinone core . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are typically used.
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include quinones and dihydro derivatives.
科学研究应用
3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and liquid crystals.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and is used in similar applications.
4-(4-Bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group, known for its antimicrobial and anticancer activities.
Uniqueness: 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one is unique due to its tetrahydrocinnolinone core, which imparts distinct chemical and biological properties. This core structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research .
生物活性
3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one is a synthetic organic compound classified within the tetrahydrocinnoline family. Its molecular formula is C16H17BrN2O, and it has a molar mass of approximately 333.22 g/mol. The compound features a bromophenyl group which may enhance its biological activity and reactivity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The unique structure of this compound consists of a tetrahydrocinnoline framework with a brominated phenyl moiety. This configuration potentially confers distinct biological activities compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | C16H17BrN2O |
| Molar Mass | 333.22 g/mol |
| Chemical Class | Tetrahydrocinnoline |
| Functional Groups | Bromophenyl group |
Neurotoxicity Studies
Recent studies have explored the neurotoxic potential of related compounds on aquatic species. For instance, research involving derivatives like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) assessed its effects on the AchE activity and malondialdehyde (MDA) levels in the brains of rainbow trout (Oncorhynchus mykiss) alevins. The study indicated that these compounds could influence behavioral parameters and swimming potential due to their neurotoxic effects.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Bromophenyl)-2-methylpropan-1-one | C10H11BrO | Lacks tetrahydrocinnoline structure; used in organic synthesis. |
| 2-(4-Bromophenyl)benzimidazole | C13H10BrN2 | Contains benzimidazole core; studied for anticancer properties. |
| 1-(4-Bromophenyl)-3-methylbutan-2-one | C12H15BrO | Similar aromatic substitution but different carbon skeleton; used in flavoring agents. |
The structural uniqueness of this compound may enhance its potential as a therapeutic agent compared to these analogs.
属性
IUPAC Name |
3-(4-bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-16(2)8-14-12(15(20)9-16)7-13(18-19-14)10-3-5-11(17)6-4-10/h3-6,19H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWHSDBBPYSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














